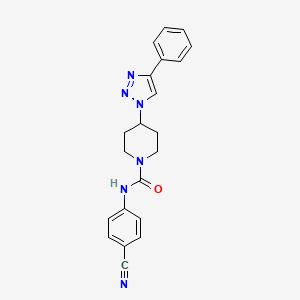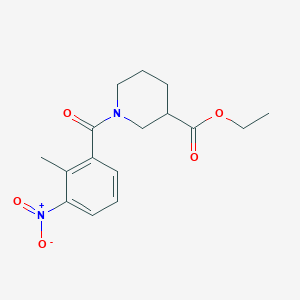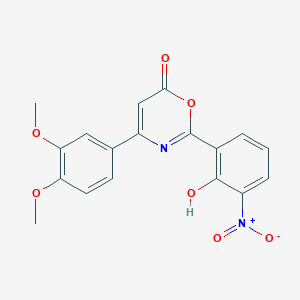![molecular formula C14H19NO3 B3952871 methyl 2-[(2-methylpentanoyl)amino]benzoate](/img/structure/B3952871.png)
methyl 2-[(2-methylpentanoyl)amino]benzoate
Descripción general
Descripción
Methyl 2-[(2-methylpentanoyl)amino]benzoate, also known as Methyl MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological tool. This compound belongs to the class of benzamides and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of methyl 2-[(2-methylpentanoyl)amino]benzoate MPA is not fully understood. However, studies have suggested that it acts through the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and cancer development. This compound MPA has also been found to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
This compound MPA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. It also reduces pain sensitivity by inhibiting the production of prostaglandins and other inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using methyl 2-[(2-methylpentanoyl)amino]benzoate MPA in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a readily available pharmacological tool for researchers. However, one of the limitations of using this compound MPA is its relatively low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on methyl 2-[(2-methylpentanoyl)amino]benzoate MPA. One area of research is the development of novel this compound MPA derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying its biological activities. Understanding the mechanism of action of this compound MPA can provide insights into the development of new therapeutic strategies for inflammatory and cancerous conditions. Additionally, further studies are needed to evaluate the safety and efficacy of this compound MPA in preclinical and clinical trials.
Conclusion
This compound 2-[(2-methylpentanoyl)amino]benzoate is a promising pharmacological tool with potential applications in various scientific research fields. Its anti-inflammatory, analgesic, and antitumor effects make it a potential candidate for the development of novel therapeutic strategies. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical trials.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-methylpentanoyl)amino]benzoate MPA has been extensively studied for its potential applications in various scientific research fields. One of the significant areas of research is its anti-inflammatory and analgesic effects. This compound MPA has been found to inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity in animal models. This makes it a potential candidate for the treatment of inflammatory and painful conditions.
Another area of research is the antitumor effects of this compound MPA. Studies have shown that this compound MPA can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This makes it a promising candidate for the development of novel anticancer drugs.
Propiedades
IUPAC Name |
methyl 2-(2-methylpentanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-7-10(2)13(16)15-12-9-6-5-8-11(12)14(17)18-3/h5-6,8-10H,4,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPAFWSZZFDUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-isoxazol-3-ylethyl){3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}methylamine](/img/structure/B3952797.png)
![1-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine](/img/structure/B3952803.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3952818.png)
![2-[(4-methoxyphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B3952820.png)
![6-(4-chlorophenyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3952825.png)
![2-[2-(3,4-dimethoxyphenyl)-1H-benzimidazol-1-yl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3952827.png)

![17-(2-chlorophenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3952836.png)

![3-benzyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952848.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3952852.png)
![5-{2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952863.png)
![N-[5-(4,5-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-7-yl)-6-methyl-2-phenyl-4-pyrimidinyl]acetamide](/img/structure/B3952903.png)